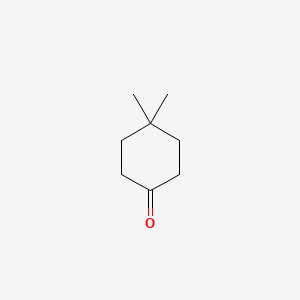

4,4-Dimethylcyclohexanone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4,4-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQMSTLNSHMSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195337 | |

| Record name | Cyclohexanone, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4255-62-3 | |

| Record name | Cyclohexanone, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4-Dimethylcyclohexanone CAS number 4255-62-3 properties

An In-depth Technical Guide to 4,4-Dimethylcyclohexanone (CAS: 4255-62-3)

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications as a pharmaceutical intermediate and a building block in fine chemical synthesis.[1] This document details its physicochemical properties, spectroscopic data, synthesis protocols, key reactions, and safety information, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties and Identifiers

This compound is a cyclic ketone featuring a six-membered ring with two methyl groups at the 4-position.[1][2] This structure contributes to its distinct chemical reactivity and physical characteristics.[1] Depending on purity and temperature, it can appear as a white to pale yellow solid or a colorless liquid.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4255-62-3 | [3][4] |

| Molecular Formula | C₈H₁₄O | [1][3][4] |

| Molecular Weight | 126.20 g/mol | [4][5] |

| Melting Point | 41-45 °C | [4][6] |

| Boiling Point | 170.6 ± 8.0 °C at 760 mmHg; 105-106 °C at 80 Torr | [3][6] |

| Density | ~0.91 g/cm³ | [7] |

| Flash Point | 58 °C (136.4 °F) - closed cup | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, dichloromethane, ethyl acetate) | [1][3] |

| Appearance | White to tan crystals or solid | [3][8][9] |

| Refractive Index | ~1.453 - 1.464 | [6][7] |

| Vapor Pressure | 1.457 mmHg at 25°C | [6] |

Table 2: Chemical Identifiers

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | 4,4-dimethylcyclohexan-1-one | [5][8] |

| SMILES | CC1(C)CCC(=O)CC1 | [4][8] |

| InChI | 1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3 | [4] |

| InChI Key | PXQMSTLNSHMSJB-UHFFFAOYSA-N | [4][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: NMR Spectroscopic Data (CDCl₃)

| Nucleus | Chemical Shift (δ) ppm | Assignment | Source(s) |

| ¹H NMR | 2.34 (t, J = 6.7 Hz) | 4H, -CH₂-C(=O)-CH₂- | [3] |

| 1.66 (td, J = 6.8, 0.9 Hz) | 4H, -CH₂-C(CH₃)₂-CH₂- | [3] | |

| 1.09 (d, J = 0.9 Hz) | 6H, -C(CH₃)₂ | [3] | |

| ¹³C NMR | 212.7 | C=O | [3] |

| 39.3 | -CH₂-C(=O)-CH₂- | [3] | |

| 38.1 | -CH₂-C(CH₃)₂-CH₂- | [3] | |

| 30.0 | -C(CH₃)₂ | [3] | |

| 27.6 | -C(CH₃)₂ | [3] |

Synthesis and Reactivity

Synthesis Pathways

This compound can be synthesized through various methods. Common industrial approaches include the oxidation of 4,4-dimethylcyclohexanol or the catalytic dehydrogenation of the corresponding alcohol.[2]

Caption: Common synthesis routes for this compound.

Experimental Protocol: Synthesis via Catalytic Reduction

A documented method involves the catalytic reduction of a cyclohexenone precursor.[3]

-

Materials: 4,4-dimethylcyclohexenone (50 g), Palladium on carbon (Pd/C, 10%, 2.5 g), Ethyl acetate.

-

Procedure:

-

A solution of 4,4-dimethylcyclohexenone in ethyl acetate is prepared.

-

A suspension of 10% Pd/C in ethyl acetate is added to the solution.[3]

-

The resulting suspension is stirred at room temperature under 1 bar of hydrogen (H₂) pressure for 2 hours.[3]

-

Reaction progress is monitored using Thin Layer Chromatography (TLC).[3]

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is evaporated under vacuum to yield the final product, this compound.[3]

-

Chemical Reactivity

As a ketone, this compound undergoes a variety of characteristic reactions, making it a valuable synthetic intermediate.[1] The carbonyl group is highly reactive and susceptible to nucleophilic addition, reduction, and condensation reactions.[1]

-

Reduction: The carbonyl group can be reduced to a hydroxyl group, forming 4,4-dimethylcyclohexanol.[3]

-

Oximation: It reacts with hydroxylamine to form this compound oxime, a key step in the synthesis of other compounds.[10]

-

Imine Formation: The ketone can react with primary or secondary amines to yield imine products.[3]

Caption: Reactivity of this compound.

Experimental Protocol: Synthesis of this compound Oxime

This protocol details the oximation of this compound.[10]

-

Materials: this compound (50 g, 396.19 mmol), Hydroxylamine hydrochloride (35.84 g, 515.75 mmol), Sodium carbonate (54.16 g, 510.99 mmol), Ethanol, Water, Ethyl acetate, Brine, Anhydrous sodium sulfate.[10]

-

Procedure:

-

Prepare a solution of hydroxylamine hydrochloride in a mixture of water (190 mL) and ethanol (250 mL).[10]

-

Add this compound to this solution.[10]

-

Add a solution of sodium carbonate in water (170 mL) dropwise to the reaction mixture over 20 minutes.[10]

-

Heat the mixture to reflux and maintain for 3 hours.[10][11]

-

Extract the remaining aqueous residue with ethyl acetate (4 x 120 mL).[10]

-

Combine the organic layers and wash sequentially with water (150 mL) and brine (150 mL).[10]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.[10]

-

-

Yield: This protocol has been reported to produce this compound oxime as a white solid with a yield of approximately 80.4%.[10]

Safety and Handling

This compound is classified as a flammable solid and causes serious eye irritation.[5][12] Proper safety precautions are essential during handling and storage.

Table 4: GHS Hazard and Precautionary Statements

| Type | Code | Description | Source(s) |

| Hazard | H228 | Flammable solid | [5][12] |

| H319 | Causes serious eye irritation | [5][12] | |

| Precaution | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [12] |

| P240 | Ground/bond container and receiving equipment. | [12][13] | |

| P264 | Wash hands and any exposed skin thoroughly after handling. | [12][13] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [12][13] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[2][13] Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][13] Keep away from sources of ignition, heat, and direct sunlight.[2] It is incompatible with strong oxidizing agents.[13]

-

Personal Protective Equipment (PPE): Recommended PPE includes safety glasses or goggles, gloves, and appropriate respiratory protection under certain conditions.[13]

Applications

This compound is a crucial building block in the chemical and pharmaceutical industries.[1]

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various drugs and bioactive compounds.[1][3][14]

-

Fine Chemicals: Its reactivity and stability are leveraged to create high-value products in the fine chemical industry.[1]

-

Fragrances: It is also used in the synthesis of fragrances.[2]

This guide summarizes the essential technical information for this compound, providing a foundation for its safe and effective use in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cyclohexanone, 4,4-dimethyl- | C8H14O | CID 138166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound [stenutz.eu]

- 8. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis routes of this compound [benchchem.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. 4 4-DIMETHYLCYCLOHEXANONE 97 | 4255-62-3 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 4,4-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylcyclohexanone, with the chemical formula C₈H₁₄O, is a versatile organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its molecular structure, featuring a cyclohexane ring with a ketone functional group and two methyl groups at the fourth carbon position, imparts unique physical and chemical characteristics that are critical for its application in various synthetic pathways.[1][2] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for property characterization.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound, compiled from various sources to provide a reliable reference for laboratory and development work.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [1][3][4][5][6][7][8] |

| Molecular Weight | 126.20 g/mol | [3][6] |

| CAS Number | 4255-62-3 | [1][2][3][5][6][8][9] |

| Appearance | White to tan crystals or solid; Colorless to pale yellow liquid | [1][2][4][5][8] |

| Melting Point | 41-45 °C | [1][3][5][8][9][10][11] |

| Boiling Point | 170.6 - 178 °C at 760 mmHg | [4][10] |

| Density | 0.893 - 0.928 g/cm³ | [4][10][11] |

| Solubility | Insoluble in water; Soluble in organic solvents (alcohol, ether) | [1][4] |

| Flash Point | 58 - 62 °C (136.4 - 144 °F) - closed cup | [1][3][4][10] |

| Refractive Index | ~1.438 - 1.453 | [10][11] |

| Vapor Pressure | 1.457 - 1.5 mmHg at 25°C | [4][10] |

| InChI Key | PXQMSTLNSHMSJB-UHFFFAOYSA-N | [3][6][7][8] |

| SMILES | CC1(C)CCC(=O)CC1 | [3][5][6][7][8] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

1. Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[12][13] A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.[12][13]

-

Capillary Method:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[12][14]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[12][14] This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil) or a melting point apparatus.[12][14]

-

Heating and Observation: The apparatus is heated slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.[12][14]

-

Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[12][15]

-

2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[16]

-

Micro-Boiling Point (Capillary) Method:

-

Apparatus Setup: A small amount of liquid this compound (a few milliliters) is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[17][18]

-

Heating: The assembly is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube or aluminum block).[17][18]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by a continuous stream of vapor bubbles from the sample when it reaches its boiling point.[17][19]

-

Data Recording: Heating is stopped, and the apparatus is allowed to cool. The temperature at which the bubbling stops and liquid is drawn back into the capillary tube is recorded as the boiling point.[17][19]

-

-

Distillation Method:

-

Apparatus Setup: For larger quantities, a simple distillation apparatus is assembled.[20]

-

Procedure: The sample is heated, and the temperature of the vapor is monitored as it passes into the condenser.[20]

-

Data Recording: The temperature should remain constant during the distillation of the pure compound; this stable temperature is the boiling point.[20]

-

3. Determination of Density

Density is the mass of a substance per unit volume.[21]

-

Procedure:

-

Mass Measurement: The mass of a clean, dry graduated cylinder is measured using an electronic balance.[22][23]

-

Volume Measurement: A known volume of liquid this compound (e.g., 10-25 mL) is added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.[21][22]

-

Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.[22][23]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated using the formula: Density = Mass / Volume.[21][24] To improve accuracy, the procedure can be repeated multiple times and the results averaged.[22]

-

4. Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a solvent at a specific temperature.[25]

-

Qualitative Procedure:

-

Preparation: A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol).

-

Mixing: The mixture is agitated (shaken or stirred) to facilitate dissolution.[25][26]

-

Observation: The mixture is observed to see if the solute dissolves completely. If it does, more solute is added incrementally until no more dissolves, indicating a saturated solution.[25]

-

Classification: The substance is classified as soluble, partially soluble, or insoluble based on these observations.[26]

-

-

Quantitative (Shake-Flask) Method:

-

Preparation: An excess amount of the solid is added to a known volume of the solvent in a flask.[27]

-

Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[27]

-

Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the solute in the filtrate is then determined using a suitable analytical technique (e.g., chromatography, spectroscopy).[27]

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the primary physical properties of this compound.

Caption: Logical workflow for determining the physical properties of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4,4-二甲基环己酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Cyclohexanone, 4,4-dimethyl- | C8H14O | CID 138166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C8H14O) [pubchemlite.lcsb.uni.lu]

- 8. 448810010 [thermofisher.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Page loading... [guidechem.com]

- 11. This compound [stenutz.eu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pennwest.edu [pennwest.edu]

- 16. Video: Boiling Points - Concept [jove.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. byjus.com [byjus.com]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. vernier.com [vernier.com]

- 21. embibe.com [embibe.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. wjec.co.uk [wjec.co.uk]

- 24. homesciencetools.com [homesciencetools.com]

- 25. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 26. education.com [education.com]

- 27. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 4,4-Dimethylcyclohexanone: Structural Formula and Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylcyclohexanone is a disubstituted cyclic ketone with the chemical formula C₈H₁₄O.[1] It serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries, where its specific substitution pattern influences reactivity and stereochemical outcomes.[2][3] This guide provides a comprehensive overview of the structural formula of this compound, a detailed exploration of its constitutional and stereoisomers, comparative quantitative data, and detailed experimental protocols for its synthesis.

Structural Formula of this compound

This compound is characterized by a six-membered cyclohexane ring with a carbonyl functional group at position 1 and two methyl groups at position 4.[2] The gem-dimethyl substitution at the C4 position is a key structural feature, rendering this carbon atom a quaternary center.

Key Structural Identifiers:

-

Molecular Formula: C₈H₁₄O

-

Molecular Weight: 126.20 g/mol [4]

-

CAS Number: 4255-62-3[3]

-

IUPAC Name: 4,4-dimethylcyclohexan-1-one[2]

-

SMILES: CC1(C)CCC(=O)CC1

-

InChI Key: PXQMSTLNSHMSJB-UHFFFAOYSA-N[4]

Isomers of this compound

Isomerism plays a critical role in determining the physical, chemical, and biological properties of molecules. For a compound with the molecular formula C₈H₁₄O, numerous isomers exist.

Stereoisomers of this compound

Due to the gem-dimethyl substitution at the C4 position and the plane of symmetry passing through the carbonyl group and the C4 carbon, this compound does not possess any chiral centers and is achiral. Therefore, it does not have any enantiomers or diastereomers.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different connectivity of atoms. The constitutional isomers of this compound can be broadly categorized into other dimethylcyclohexanone isomers, other cyclic ketones, and acyclic ketones.

1. Dimethylcyclohexanone Positional Isomers: These isomers differ in the location of the two methyl groups on the cyclohexanone ring. Unlike this compound, many of these isomers exhibit stereoisomerism.

-

2,2-Dimethylcyclohexanone: Achiral, no stereoisomers.

-

3,3-Dimethylcyclohexanone: Achiral, no stereoisomers.

-

2,3-Dimethylcyclohexanone: Contains two chiral centers, leading to two pairs of enantiomers (cis and trans diastereomers).[5]

-

2,4-Dimethylcyclohexanone: Contains two chiral centers, resulting in two pairs of enantiomers (cis and trans diastereomers).[6]

-

2,5-Dimethylcyclohexanone: Contains two chiral centers, giving rise to two pairs of enantiomers (cis and trans diastereomers).[7]

-

2,6-Dimethylcyclohexanone: Can exist as cis (meso compound) and trans (a pair of enantiomers) isomers.

-

3,4-Dimethylcyclohexanone: Contains two chiral centers, leading to two pairs of enantiomers (cis and trans diastereomers).[8]

-

3,5-Dimethylcyclohexanone: Can exist as cis (meso compound) and trans (a pair of enantiomers) isomers.

2. Other Cyclic Ketone Isomers: These include ketones with different ring sizes or substituent arrangements.

-

Cyclooctanone [9]

-

Cyclohexyl methyl ketone [10]

-

Ethylcyclohexanones (e.g., 4-Ethylcyclohexanone)

-

Methylcycloheptanones

-

Trimethylcyclopentanones

3. Acyclic Ketone Isomers: These are open-chain ketones with the same molecular formula.

Data Presentation

The following tables summarize key quantitative data for this compound and its primary constitutional isomers for comparative analysis.

Table 1: Physical Properties of Dimethylcyclohexanone Isomers

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| This compound | 4255-62-3 | 126.20 | 41-43[11] | 170.6 ± 8.0[3] | N/A | N/A |

| 2,2-Dimethylcyclohexanone | 1193-47-1 | 126.20 | -20[12] | 169-170[12] | 0.912[12] | 1.448[12] |

| 3,3-Dimethylcyclohexanone | 2979-19-3 | 126.20 | N/A | 174-175 | 0.909 | 1.449 |

| 2,3-Dimethylcyclohexanone | 13395-76-1 | 126.20 | N/A | N/A | N/A | N/A |

| 2,4-Dimethylcyclohexanone | 823-55-2 | 126.20 | N/A | N/A | N/A | N/A |

| 2,5-Dimethylcyclohexanone | 932-51-4 | 126.20 | N/A | 174-176[13] | 0.92[13] | 1.447[13] |

| 2,6-Dimethylcyclohexanone | 2816-57-1 | 126.20 | N/A | 174-176 | 0.925 | 1.447 |

| 3,4-Dimethylcyclohexanone | 5465-09-8 | 126.20 | 9.25 (estimate)[14] | 187[14] | 0.882 | 1.433[14] |

| 3,5-Dimethylcyclohexanone | 2320-30-1 | 126.20 | N/A | 182.5[15] | 0.882[15] | N/A |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (600 MHz, CDCl₃) | δ 2.34 (t, J = 6.7 Hz, 4H), 1.66 (td, J = 6.8, 0.9 Hz, 4H), 1.09 (d, J = 0.9 Hz, 6H)[3] |

| ¹³C NMR (151 MHz, CDCl₃) | δ 212.7, 39.3 (x2), 38.1 (x2), 30.0, 27.6 (x2)[3] |

| IR Spectroscopy | The characteristic C=O stretching vibration for a cyclohexanone is typically observed around 1715 cm⁻¹. |

| Mass Spectrometry | Molecular ion (M+) peak at m/z = 126. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via the conjugate reduction of a corresponding enone.

Method 1: Cobalt-Catalyzed Reduction of an Enone [3]

-

Materials:

-

Cobalt catalyst (e.g., a cobalt salen complex) (5 mol%)

-

Enone (e.g., 4,4-dimethyl-2-cyclohexen-1-one) (1 equiv.)

-

Pinacolborane (2 equiv.)

-

Tetrahydrofuran (THF)

-

Ethyl ether

-

Distilled water

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a dried reaction flask containing a magnetic stir bar, add the cobalt catalyst (5 mol%, 10 μmol, 8.6 mg).

-

Seal the flask with a rubber septum and purge with argon gas.

-

Add THF (2.0 mL), the enone (1 equiv., 0.2 mmol), and pinacolborane (2 equiv., 0.4 mmol, 58 μL) to the flask.

-

Expose the vial to blue LED light and stir the reaction mixture overnight.

-

Upon completion, dilute the mixture with ethyl ether.

-

Wash the organic mixture twice with distilled water.

-

Extract the combined aqueous layers twice with ethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under vacuum.

-

Purify the crude product by column chromatography (0-10% ethyl ether in pentane) to yield this compound.[3]

-

Method 2: Alkylation of Cyclohexanone [2]

An alternative synthesis involves the direct alkylation of cyclohexanone using an appropriate methylating agent, such as dimethyl sulfate. This process typically requires heating the mixture under reflux conditions. The workup involves washing the organic layer with water and brine, followed by drying and concentration to yield the product.[2]

Synthesis of this compound Oxime (Example of Reactivity)[19]

This protocol demonstrates a typical condensation reaction of this compound.

-

Materials:

-

This compound (50 g, 396.19 mmol)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (35.84 g, 515.75 mmol)

-

Sodium carbonate (Na₂CO₃) (54.16 g, 510.99 mmol)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Prepare a solution of hydroxylamine hydrochloride in a mixture of water (190 mL) and ethanol (250 mL).

-

Add this compound to this solution.

-

Prepare a solution of sodium carbonate in water (170 mL) and add it dropwise to the reaction mixture over 20 minutes.

-

Heat the reaction mixture to reflux for 3 hours.

-

After reflux, remove the ethanol by evaporation.

-

Extract the remaining aqueous residue with ethyl acetate (4 x 120 mL).

-

Combine the organic layers and wash sequentially with water (150 mL) and brine (150 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound oxime as a white solid (Yield: 45 g, 80.4%).[16]

-

Mandatory Visualization

The following diagram illustrates the isomeric relationships of this compound.

Caption: Relationship between this compound and its isomers.

References

- 1. 2,2-Dimethylcyclohexanone, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. 2,3-Dimethylcyclohexanone | C8H14O | CID 114508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dimethylcyclohexanone | C8H14O | CID 102497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Dimethylcyclohexanone [webbook.nist.gov]

- 8. 3,4-Dimethyl cyclohexanone [webbook.nist.gov]

- 9. C8H14O - Wikipedia [en.wikipedia.org]

- 10. Cyclohexyl methyl ketone | C8H14O | CID 13207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,5-Dimethylcyclohexanone (CAS 932-51-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. 2,2-二甲基环己酮 92% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Page loading... [guidechem.com]

- 15. lifechempharma.com [lifechempharma.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 4,4-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4,4-Dimethylcyclohexanone. The information presented is intended to support research, development, and quality control activities where this compound is utilized.

Molecular Structure

This compound (CAS No: 4255-62-3, Molecular Formula: C₈H₁₄O) is a cyclic ketone with a molecular weight of 126.20 g/mol . The structure consists of a cyclohexane ring with a carbonyl group at position 1 and two methyl groups at position 4.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.12 | s | 6H | 2 x CH₃ |

| 1.72 | t | 4H | 2 x CH₂ (adjacent to C(CH₃)₂) |

| 2.35 | t | 4H | 2 x CH₂ (adjacent to C=O) |

s = singlet, t = triplet

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 28.9 | 2 x CH₃ |

| 34.5 | C(CH₃)₂ |

| 38.9 | 2 x CH₂ (adjacent to C(CH₃)₂) |

| 52.8 | 2 x CH₂ (adjacent to C=O) |

| 212.1 | C=O |

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2955 | C-H stretch (asymmetric) |

| 2870 | C-H stretch (symmetric) |

| 1715 | C=O stretch (ketone) |

| 1468 | CH₂ bend (scissoring) |

| 1368 | CH₃ bend (symmetric) |

Experimental Protocols

The following are generalized protocols for obtaining the NMR and IR spectra of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (solid)

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound (solid)

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure (ATR Method):

-

Sample Preparation: Place a small amount of solid this compound onto the ATR crystal.

-

Spectrum Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum.

-

-

Data Processing: Perform a background subtraction using a spectrum of an empty sample holder.

Data Interpretation and Visualization

The spectroscopic data collectively confirm the structure of this compound. The following diagrams illustrate the relationship between the data and the experimental workflow.

Caption: Correlation of spectroscopic data with the molecular structure.

Caption: Generalized workflow for obtaining spectroscopic data.

An In-depth Technical Guide to the Solubility of 4,4-Dimethylcyclohexanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4-dimethylcyclohexanone, a versatile intermediate in the pharmaceutical and fine chemical industries. While specific quantitative solubility data in a wide range of organic solvents is not extensively available in published literature, this document consolidates known qualitative and quantitative information and presents a detailed experimental protocol for its determination.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is its ability to form a homogeneous solution. This property is a critical parameter in various stages of drug development and chemical synthesis, including reaction kinetics, purification, and formulation. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, with its ketone functional group and hydrocarbon structure, exhibits a moderate polarity.

Solubility Profile of this compound

General qualitative solubility information indicates that this compound is soluble in a variety of common organic solvents. However, it demonstrates poor solubility in water.

Qualitative Solubility:

-

Soluble in:

-

Insoluble/Sparingly Soluble in:

Quantitative Solubility Data:

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 6.1 |

Note: This value indicates that this compound is sparingly soluble in water.[5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers needing precise solubility data, the isothermal equilibrium shake-flask method is a reliable and widely used technique. This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilution and Analysis: Dilute the filtered sample to a suitable concentration with the same solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the solubility of this compound using the shake-flask method.

References

A Technical Guide to the Physicochemical Properties of 4,4-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4,4-Dimethylcyclohexanone, a key intermediate in organic synthesis. The data presented is compiled from various chemical suppliers and databases to ensure a thorough summary for research and development applications.

Core Physicochemical Data

This compound is a solid at room temperature. Its fundamental physical properties, the melting and boiling points, are critical parameters for its handling, purification, and use in synthetic protocols. The following table summarizes the reported values for these properties.

| Physical Property | Value | Conditions |

| Melting Point | 41-45 °C | Ambient Pressure |

| 44 °C | Ambient Pressure | |

| 41-43 °C | Ambient Pressure | |

| 45 °C | Ambient Pressure | |

| Boiling Point | 170.595 °C | 760 mmHg |

| 177-178 °C | Not Specified | |

| 73 °C | 14 mmHg | |

| 105-106 °C | 80 Torr |

Experimental Protocols

While specific experimental details for the determination of the melting and boiling points of this compound are not extensively published in the provided literature, a general and widely accepted methodology for determining the melting point of a crystalline organic solid is described below.

Melting Point Determination via Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting range.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes

-

Thermometer

-

Sample of this compound

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

-

The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.[1]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

-

For accurate results, it is recommended to perform an initial rapid determination to find an approximate melting point, followed by at least two more careful measurements with a slower heating rate.[1]

Process Visualization

To illustrate the general workflow of determining the melting point of a chemical compound like this compound, the following diagram is provided.

References

An In-depth Technical Guide to 4,4-Dimethylcyclohexanone: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-Dimethylcyclohexanone, a significant intermediate in organic synthesis. The document details its historical discovery, key physical and chemical properties, and established synthesis methodologies. Detailed experimental protocols for its preparation are provided, alongside a thorough compilation of its spectroscopic data for analytical purposes. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and application of this versatile ketone.

Discovery and History

This compound was first synthesized in the mid-20th century during a period of extensive research into substituted cyclohexanones.[1] While a specific discoverer is not widely documented in the available literature, its emergence was a part of systematic studies aimed at understanding the chemical and physical properties of alicyclic ketones. These foundational investigations paved the way for its use as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries.[1]

Physicochemical Properties

This compound is a white to pale yellow crystalline solid or a colorless to pale yellow liquid at room temperature, possessing a mild, characteristic ketonic odor.[1] It is a substituted cyclohexanone with two methyl groups at the 4-position, which imparts steric hindrance and influences its reactivity.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 4255-62-3 | [1] |

| Appearance | White to pale yellow solid or colorless to pale yellow liquid | [1] |

| Melting Point | 41-45 °C | [1] |

| Boiling Point | 170.6 ± 8.0 °C at 760 mmHg | [1] |

| Flash Point | 62 °C (144 °F) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether | [1] |

| Density | 0.928 g/cm³ | [1] |

Table 2: Spectroscopic Data of this compound

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 2.34 | t | 4H | -CH₂- (adjacent to C=O) |

| 1.66 | t | 4H | -CH₂- (adjacent to C(CH₃)₂) |

| 1.09 | s | 6H | -CH₃ |

Note: Predicted values based on analysis of similar structures.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~212 | C=O (C-1) |

| ~39 | -CH₂- (C-2, C-6) |

| ~38 | C(CH₃)₂ (C-4) |

| ~30 | -CH₂- (C-3, C-5) |

| ~28 | -CH₃ |

Note: Predicted values based on data from cyclohexanone and related substituted analogs.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1710-1715 | C=O Stretch | Ketone |

| 1465 | C-H Bend | CH₂ Scissoring |

| 1370 | C-H Bend | CH₃ Bending |

Note: These are characteristic infrared absorption ranges for aliphatic ketones.

MS (Mass Spectrometry)

| m/z | Interpretation |

| 126 | Molecular Ion (M⁺) |

| 111 | [M - CH₃]⁺ |

| 98 | [M - CO]⁺ |

| 83 | [M - C₃H₇]⁺ |

| 70 | McLafferty Rearrangement Product |

| 55 | [C₄H₇]⁺ |

Note: The fragmentation pattern would likely involve the loss of small neutral molecules and alkyl fragments from the cyclohexyl ring.

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The most common methods include the oxidation of 4,4-dimethylcyclohexanol, the catalytic dehydrogenation of 4,4-dimethylcyclohexanol, and the alkylation of cyclohexanone.

Oxidation of 4,4-Dimethylcyclohexanol

A widely used laboratory-scale synthesis involves the oxidation of the corresponding secondary alcohol, 4,4-dimethylcyclohexanol, using chromium-based reagents such as pyridinium chlorochromate (PCC) or Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid).

Materials:

-

4,4-Dimethylcyclohexanol

-

Acetone (anhydrous)

-

Jones Reagent (CrO₃ in H₂SO₄/H₂O)

-

Isopropanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4-dimethylcyclohexanol in acetone.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.

-

Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.

-

Remove the acetone by rotary evaporation.

-

Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography.

Catalytic Dehydrogenation of 4,4-Dimethylcyclohexanol

On an industrial scale, the catalytic dehydrogenation of 4,4-dimethylcyclohexanol is a more common method. This process typically involves passing the alcohol vapor over a heated catalyst, such as copper or palladium-based catalysts.

Alkylation of Cyclohexanone

Another synthetic approach is the gem-dialkylation of cyclohexanone. This method can be challenging due to the potential for competing O-alkylation and mono-alkylation. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can favor the formation of the enolate for subsequent alkylation.

Experimental Workflows and Logical Relationships

The synthesis of this compound from its corresponding alcohol via oxidation is a fundamental and illustrative experimental workflow. The following diagram outlines the key steps in this process.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules.[1] Its sterically hindered ketone functionality makes it a valuable building block for creating complex molecular architectures. In the pharmaceutical industry, it is utilized in the synthesis of various drug candidates and active pharmaceutical ingredients. Furthermore, its derivatives are employed in the fragrance industry to produce unique scents and in the manufacturing of specialty polymers.[1]

Conclusion

This compound, a product of mid-20th-century chemical exploration, has established itself as a versatile and important intermediate in modern organic synthesis. This guide has provided a detailed overview of its history, physicochemical properties, and synthetic methodologies, complete with experimental protocols and spectroscopic data. The structured presentation of this information aims to support researchers and professionals in leveraging the unique chemical properties of this compound for the advancement of chemical synthesis and drug discovery.

References

4,4-Dimethylcyclohexanone: A Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethylcyclohexanone is a versatile cyclic ketone that primarily serves as a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] While its direct application as a biochemical reagent in signaling pathways or as an enzyme inhibitor is not extensively documented in current literature, its role as a substrate for specific enzymes provides a valuable context for its biochemical relevance. This technical guide offers an in-depth overview of this compound's known biochemical interactions, focusing on its properties as an enzyme substrate, and its utility as a scaffold for the synthesis of bioactive molecules. Detailed experimental protocols and quantitative data are provided to support further research and application in drug discovery and development.

Introduction

This compound (CAS: 4255-62-3) is a six-membered cyclic ketone characterized by two methyl groups at the fourth position.[1] This structural feature influences its chemical reactivity and steric interactions, making it a subject of interest in organic synthesis. In the realm of biochemistry, its primary documented role is as a substrate for enzymes such as cyclohexanone dehydrogenase. Understanding its interaction with such enzymes is critical for applications in biocatalysis and for elucidating metabolic pathways. Furthermore, the this compound scaffold is a key building block in the synthesis of a variety of biologically active compounds, ranging from potential neuroprotective agents to anticancer therapeutics.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [3] |

| Molecular Weight | 126.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 41-43 °C | [4] |

| Flash Point | 62 °C (144 °F) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [1] |

Biochemical Applications: An Enzyme Substrate

The most well-documented biochemical application of this compound is its function as a substrate for cyclohexanone dehydrogenase (CDH). CDH is an enzyme that catalyzes the α,β-desaturation of cyclic ketones, a reaction of significant interest in the synthesis of steroids and other bioactive molecules.[5]

Enzyme Kinetics Data

The kinetic parameters of wild-type (WT) cyclohexanone dehydrogenase with this compound as a substrate have been determined, providing quantitative insight into this biochemical interaction.[5]

| Substrate | Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |

| This compound | WT Cyclohexanone Dehydrogenase | 1.8 ± 0.4 | 0.05 ± 0.00 | 0.03 ± 0.01 |

Table 1: Michaelis-Menten parameters for WT Cyclohexanone Dehydrogenase with this compound.[5]

Experimental Protocol: Cyclohexanone Dehydrogenase Activity Assay

This protocol outlines a spectrophotometric method to determine the kinetic parameters of cyclohexanone dehydrogenase with this compound as the substrate.[5] The assay measures the reduction of the electron acceptor 2,6-dichlorophenol-indophenol (DCPIP).

Materials:

-

Wild-type cyclohexanone dehydrogenase (CDH)

-

This compound

-

2,6-dichlorophenol-indophenol (DCPIP)

-

Tris-HCl buffer (20 mM, pH 7.8)

-

96-well microtiter plate

-

Spectrophotometer capable of reading at 578 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute to various concentrations in 20 mM Tris-HCl buffer, pH 7.8. The final concentrations should range from 0.3125 mM to 20 mM.[5]

-

Prepare a stock solution of DCPIP in the same buffer.

-

In a 96-well microtiter plate, add the following to each well:

-

Varying concentrations of the this compound substrate.

-

A fixed concentration of DCPIP (e.g., 60 µM).[5]

-

20 mM Tris-HCl buffer, pH 7.8 to bring the volume to the desired amount.

-

-

Initiate the reaction by adding a fixed concentration of WT CDH (e.g., 76 nM) to each well.[5]

-

Immediately place the microtiter plate in a spectrophotometer and monitor the decrease in absorbance at 578 nm over a period of 5 minutes.[5]

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

-

Plot the initial rates against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Role as a Synthetic Precursor for Bioactive Molecules

While direct biochemical applications are limited, this compound is a valuable starting material for the synthesis of molecules with significant biological activities. The rigid, substituted cyclohexane core provides a scaffold for developing compounds that can interact with biological targets.

Synthesis of Neuroprotective Agents

Derivatives of cyclohexanone have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. For example, α,β-unsaturated carbonyl-based cyclohexanone derivatives have shown potent inhibitory activity against AChE and the aggregation of amyloid-β.[2] The synthesis of such compounds often involves an aldol condensation of the cyclohexanone core with an appropriate aldehyde.

Safety and Handling

This compound is classified as a flammable solid and can cause eye irritation.[3] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this compound. It should be stored in a cool, well-ventilated area away from sources of ignition. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound's primary role in the biochemical and pharmaceutical sciences is that of a versatile synthetic building block and a known substrate for cyclohexanone dehydrogenase. The quantitative kinetic data for its interaction with CDH provides a solid foundation for its use in biocatalytic research. While direct evidence of its activity in signaling pathways or as an enzyme inhibitor is currently lacking, its utility in the synthesis of bioactive compounds underscores its importance in drug discovery. This guide provides the necessary technical information for researchers to utilize this compound in their studies, whether as a substrate for enzymatic reactions or as a scaffold for the development of novel therapeutics. Further research into its potential direct biological activities is warranted.

References

- 1. nbinno.com [nbinno.com]

- 2. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclohexanone, 4,4-dimethyl- | C8H14O | CID 138166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Item - Rational design of a cyclohexanone dehydrogenase for enhanced α,β-desaturation and substrate specificity - University of Lincoln - Figshare [repository.lincoln.ac.uk]

- 5. Rational design of a cyclohexanone dehydrogenase for enhanced α,β-desaturation and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4-Dimethylcyclohexan-1-one for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-dimethylcyclohexan-1-one, a versatile ketone that serves as a crucial building block in organic synthesis, particularly in the realms of pharmaceutical and fine chemical development. This document details its chemical identity, physical and chemical properties, key synthetic protocols, and its applications in the synthesis of bioactive compounds.

Chemical Identity and Synonyms

4,4-Dimethylcyclohexan-1-one is a cyclic ketone with a six-membered ring substituted with two methyl groups at the fourth position relative to the carbonyl group. Its systematic and common identifiers are crucial for unambiguous reference in research and procurement.

Table 1: Synonyms and Identifiers for 4,4-Dimethylcyclohexan-1-one

| Identifier Type | Value |

| IUPAC Name | 4,4-dimethylcyclohexan-1-one |

| CAS Number | 4255-62-3 |

| Molecular Formula | C₈H₁₄O |

| InChI Key | PXQMSTLNSHMSJB-UHFFFAOYSA-N |

| SMILES | CC1(CCC(=O)CC1)C |

| Common Synonyms | 4,4-Dimethylcyclohexanone, Cyclohexanone, 4,4-dimethyl- |

Physicochemical and Spectroscopic Data

The physical and chemical properties of 4,4-dimethylcyclohexan-1-one are essential for its handling, purification, and use in chemical reactions. Spectroscopic data provides the basis for its characterization.

Table 2: Physicochemical Properties of 4,4-Dimethylcyclohexan-1-one

| Property | Value |

| Molecular Weight | 126.20 g/mol |

| Appearance | White solid or colorless to pale yellow liquid |

| Melting Point | 41-45 °C |

| Boiling Point | 73 °C at 14.0 mmHg |

| Flash Point | 58 °C (closed cup) |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. |

Table 3: Spectroscopic Data References for 4,4-Dimethylcyclohexan-1-one

| Spectrum Type | Database Reference |

| ¹H NMR | Available on BLD Pharm[1] |

| ¹³C NMR | Available on PubChem |

| IR | Available on PubChem |

| Mass Spectrometry | Available on PubChem |

Synthesis and Experimental Protocols

4,4-Dimethylcyclohexan-1-one can be synthesized through several methods. The two primary routes are the oxidation of the corresponding alcohol and the alkylation of cyclohexanone. Below, these methods are described, followed by a detailed experimental protocol for a subsequent reaction that highlights its utility as a synthetic intermediate.

Synthesis via Oxidation of 4,4-Dimethylcyclohexanol

One common method for the preparation of 4,4-dimethylcyclohexan-1-one is the oxidation of 4,4-dimethylcyclohexanol. This can be achieved using various oxidizing agents under controlled conditions.

-

General Workflow for Oxidation:

-

Dissolution of 4,4-dimethylcyclohexanol in a suitable organic solvent.

-

Addition of an oxidizing agent (e.g., chromic acid, sodium hypochlorite).

-

Reaction monitoring until the starting material is consumed.

-

Work-up to quench the oxidant and isolate the crude product.

-

Purification, typically by distillation or recrystallization.

-

Synthesis via Alkylation of Cyclohexanone

Another synthetic approach is the gem-dialkylation of cyclohexanone. This can be achieved through the Stork enamine synthesis, which allows for controlled alkylation under milder conditions than direct enolate alkylation, thus minimizing side reactions.

-

General Workflow for Stork Enamine Alkylation:

-

Formation of an enamine from cyclohexanone and a secondary amine (e.g., pyrrolidine).

-

Alkylation of the enamine with a methylating agent (e.g., methyl iodide). This step is repeated for the second methylation.

-

Hydrolysis of the resulting iminium salt to yield the dialkylated ketone.

-

Purification of the final product.

-

Detailed Experimental Protocol: Synthesis of this compound Oxime

The following protocol details the synthesis of this compound oxime, a common derivative, showcasing a typical reaction of the parent ketone. This procedure is adapted from established methodologies.[2][3]

Materials:

-

This compound (50 g, 396.19 mmol)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (35.84 g, 515.75 mmol)

-

Sodium carbonate (Na₂CO₃) (54.16 g, 510.99 mmol)

-

Ethanol (250 mL)

-

Water (360 mL total)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, a solution of hydroxylamine hydrochloride (35.84 g) in water (190 mL) and ethanol (250 mL) is prepared.

-

To this solution, this compound (50 g) is added.

-

A solution of sodium carbonate (54.16 g) in water (170 mL) is added dropwise to the reaction mixture over 20 minutes.

-

The reaction mixture is heated to reflux and maintained at this temperature for 3 hours.

-

After the reflux period, the ethanol is removed from the mixture by evaporation under reduced pressure.

-

The remaining aqueous residue is extracted with ethyl acetate (4 x 120 mL).

-

The combined organic layers are washed sequentially with water (150 mL) and brine (150 mL).

-

The washed organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the final product.

Yield: This protocol has been reported to produce this compound oxime as a white solid with a yield of 45 g (80.4%).[2]

Applications in Drug Discovery and Development

4,4-Dimethylcyclohexan-1-one serves as a key intermediate in the pharmaceutical industry for the synthesis of various drugs and bioactive compounds.[4] Its structure is a valuable scaffold for developing new molecules with potential therapeutic applications. For instance, it is used in the production of antihistamines, anti-inflammatory agents, and anti-cancer drugs.[4] The gem-dimethyl group provides steric hindrance and lipophilicity, which can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

While a specific signaling pathway for 4,4-dimethylcyclohexan-1-one itself is not a focus of research, its derivatives are designed to interact with various biological targets. For example, cyclohexanone derivatives are integral parts of molecules developed as antagonists or partial agonists for dopamine and serotonin receptors, which are important targets in the treatment of central nervous system disorders.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to 4,4-dimethylcyclohexan-1-one.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4-Dimethylcyclohexanone

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 4,4-dimethylcyclohexanone, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] The described method circumvents the challenges of direct methylation of cyclohexanone, which typically yields undesired isomers. The protocol begins with the synthesis of the key intermediate, 4,4-dimethyl-2-cyclohexen-1-one, via a modified Robinson annulation approach, followed by selective catalytic hydrogenation to yield the target saturated ketone. This method is reproducible and scalable, with reported high yields for the initial step.[1][2]

Introduction

This compound (CAS No. 4255-62-3) is a six-membered cyclic ketone featuring a gem-dimethyl group at the C4 position.[1] Its structure makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and specialty chemicals. As a ketone, it undergoes a variety of chemical transformations such as nucleophilic addition, reduction, and condensation reactions.[1]

Direct methylation of cyclohexanone is not a viable route to this specific isomer due to the preferential formation of α-alkylation products. The protocol detailed herein presents a robust and well-documented two-step synthesis starting from readily available precursors, isobutyraldehyde and methyl vinyl ketone.

Synthesis Overview

The synthesis proceeds in two main stages:

-

Formation of 4,4-Dimethyl-2-cyclohexen-1-one: An enamine is first formed from isobutyraldehyde and pyrrolidine. This is followed by a Michael addition to methyl vinyl ketone and subsequent intramolecular aldol condensation and dehydration to yield the α,β-unsaturated cyclic ketone intermediate. This procedure is a reliable alternative to traditional Robinson annulation reactions, as it avoids the strongly basic conditions that can cause side reactions.[1]

-

Catalytic Hydrogenation: The carbon-carbon double bond of the enone intermediate is selectively reduced using a palladium catalyst and a hydrogen source to afford the final product, this compound.[3][4]

Data Presentation

Table 1: Key Reagents and Materials

| Compound Name | Role | Formula | MW ( g/mol ) | CAS No. |

| Isobutyraldehyde | Starting Material | C₄H₈O | 72.11 | 78-84-2 |

| Pyrrolidine | Reagent | C₄H₉N | 71.12 | 123-75-1 |

| Methyl Vinyl Ketone | Starting Material | C₄H₆O | 70.09 | 78-94-4 |

| Palladium on Carbon (10%) | Catalyst | Pd/C | - | 7440-05-3 |

| Hydrogen Gas | Reagent | H₂ | 2.02 | 1333-74-0 |

| Diethyl Ether | Solvent | C₄H₁₀O | 74.12 | 60-29-7 |

| Hydrochloric Acid | Reagent | HCl | 36.46 | 7647-01-0 |

| Sodium Bicarbonate | Reagent | NaHCO₃ | 84.01 | 144-55-8 |

| Sodium Sulfate (anhydrous) | Drying Agent | Na₂SO₄ | 142.04 | 7757-82-6 |

| Ethanol | Solvent | C₂H₆O | 46.07 | 64-17-5 |

Table 2: Product and Intermediate Properties

| Compound Name | Yield | Boiling Point | Molar Mass ( g/mol ) | Appearance |

| 4,4-Dimethyl-2-cyclohexen-1-one | 71-85%[1][2] | 73-74 °C @ 14 mmHg[1] | 124.18 | Colorless Liquid[2] |

| This compound | Typically >95% | 170-172 °C | 126.20 | Colorless to pale yellow solid/liquid[1] |

Experimental Protocols

Protocol 1: Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one

This procedure is adapted from a verified method published in Organic Syntheses.[1][2]

Materials:

-

1-(2-Methylpropenyl)pyrrolidine (62.6 g, 0.501 mole)

-

Methyl vinyl ketone (42.1 g, 0.601 mole)

-

8 M Hydrochloric acid (250 mL)

-

Diethyl ether (for extraction)

-

Solid sodium hydrogen carbonate (150-155 g)

-

Anhydrous sodium sulfate

Equipment:

-

1-L three-necked flask

-

Mechanical stirrer

-

Pressure-equalizing dropping funnel

-

Nitrogen inlet tube

-

Ice-water bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Equip a dry 1-L three-necked flask with a mechanical stirrer, dropping funnel, and nitrogen inlet. Flush the apparatus with nitrogen and maintain a static nitrogen atmosphere.

-

Initial Addition: Add 1-(2-methylpropenyl)pyrrolidine (62.6 g) to the flask.

-

Michael Addition: Cool the flask in an ice-water bath. Add methyl vinyl ketone (42.1 g) dropwise over 5 minutes with continuous stirring.

-

Reaction: After the addition, stir the mixture with cooling for 10 minutes, then remove the ice bath and continue stirring at room temperature for 4 hours.

-

Hydrolysis and Cyclization: Cool the reaction mixture again in an ice-water bath. Add 250 mL of 8 M hydrochloric acid dropwise. After the addition is complete, stir for an additional 10 minutes with cooling, then stir at room temperature for 14 hours.

-

Work-up: Extract the resulting brown mixture with two 300-mL portions of diethyl ether. Carefully neutralize the remaining aqueous layer by adding solid sodium hydrogen carbonate in portions until effervescence ceases.

-

Extraction: Extract the neutralized aqueous phase with two 400-mL portions of diethyl ether.

-

Purification: Combine all ethereal extracts and dry over anhydrous sodium sulfate. Concentrate the solution using a rotary evaporator.

-

Distillation: Purify the residual liquid by vacuum distillation to yield 4,4-dimethyl-2-cyclohexen-1-one as a colorless liquid (b.p. 73–74 °C at 14 mmHg).[1][2] The expected yield is between 44.2 g and 53.0 g (71–85%).[2]

Protocol 2: Catalytic Hydrogenation to this compound

This is a general procedure for the selective reduction of the enone double bond.[3][4]

Materials:

-

4,4-Dimethyl-2-cyclohexen-1-one (e.g., 50.0 g, 0.403 mole)

-

10% Palladium on Carbon (Pd/C) (e.g., 1-2 mol %)

-

Ethanol or Ethyl Acetate (solvent, 250 mL)

-

Hydrogen gas (H₂)

Equipment:

-

Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a balloon)

-

Magnetic stirrer

-

Filtration setup (e.g., Büchner funnel with Celite or a syringe filter)

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 4,4-dimethyl-2-cyclohexen-1-one (50.0 g) in ethanol (250 mL).

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas. Pressurize the vessel (typically 1-4 atm or use a balloon) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or GC until the starting material is fully consumed. The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of the solvent.

-

Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product is often of high purity, but can be further purified by distillation if necessary.

Visualized Workflow and Mechanism

Experimental Workflow Diagram

References

Application Notes and Protocols for the Oxidation of 4,4-Dimethylcyclohexanol to 4,4-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of the secondary alcohol, 4,4-dimethylcyclohexanol, to the corresponding ketone, 4,4-dimethylcyclohexanone. This transformation is a fundamental process in organic synthesis, often employed in the preparation of intermediates for pharmaceuticals and other fine chemicals. Two common and effective methods for this oxidation are presented: a chromium-based oxidation using Pyridinium Chlorochromate (PCC) and a more environmentally benign oxidation using sodium hypochlorite (household bleach).

Introduction

The oxidation of secondary alcohols to ketones is a crucial reaction in organic chemistry. This compound is a valuable building block due to its gem-dimethyl group, which can introduce specific steric and electronic properties into a target molecule. The choice of oxidizing agent is critical and depends on factors such as substrate sensitivity, desired yield, cost, and environmental impact.

Pyridinium Chlorochromate (PCC) is a relatively mild and selective oxidizing agent that is widely used for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] It is known for its high efficiency and the prevention of over-oxidation.[3] The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane.[4]

Sodium Hypochlorite (NaOCl) , the active ingredient in household bleach, offers a greener and more cost-effective alternative to chromium-based reagents.[5] The oxidation is typically performed in the presence of a catalytic amount of a weak acid, such as acetic acid, which generates the active oxidizing species, hypochlorous acid (HOCl).[6]

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the key quantitative parameters for the two detailed oxidation protocols.

| Parameter | Pyridinium Chlorochromate (PCC) Oxidation | Sodium Hypochlorite (Bleach) Oxidation |

| Starting Material | 4,4-Dimethylcyclohexanol | 4,4-Dimethylcyclohexanol |

| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | Sodium Hypochlorite (NaOCl) |

| Solvent | Dichloromethane (CH₂Cl₂) | Acetic Acid (CH₃COOH) / Water |

| Stoichiometry (Oxidant) | ~1.5 equivalents | Excess (~1.2 equivalents active Cl) |

| Reaction Temperature | Room Temperature | 15-20°C (controlled with ice bath) |

| Reaction Time | 2-4 hours | 30-60 minutes |

| Typical Yield | High (often >90%) | Good to Excellent (typically 80-95%) |

| Work-up Complexity | Filtration through silica gel/celite | Liquid-liquid extraction |

| Environmental Concerns | Chromium waste (toxic) | Formation of chlorinated byproducts |

Experimental Protocols

Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol is adapted from established procedures for the oxidation of secondary alcohols.[1][4]

Materials:

-

4,4-Dimethylcyclohexanol

-

Pyridinium Chlorochromate (PCC)

-

Silica Gel or Celite

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Diethyl Ether ((C₂H₅)₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stir bar

-

Filtration apparatus (sintered glass funnel or Büchner funnel)

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask charged with a magnetic stir bar, add Pyridinium Chlorochromate (PCC, ~1.5 equivalents) and an equal mass of silica gel or Celite.

-

Add anhydrous dichloromethane to the flask to create a slurry.

-

In a separate flask, dissolve 4,4-dimethylcyclohexanol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

-

Add the alcohol solution to the stirred PCC slurry in one portion.

-